molecular formula C24H30N6O3 B2833881 8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899727-16-3

8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2833881
CAS RN: 899727-16-3
M. Wt: 450.543
InChI Key: BYMRMBGKXZWZQZ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It appears to contain a purine structure, which is a type of nitrogen-containing heterocycle that is a component of many biological molecules, including DNA and RNA. The molecule also contains a morpholino group and a phenyl group, both of which are common in many organic compounds .


Molecular Structure Analysis

Again, without specific data, I can only provide a general analysis. The purine part of the molecule is a two-ring system containing four nitrogen atoms. The morpholino group is a six-membered ring containing one nitrogen atom, and the phenyl group is a six-membered carbon ring .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the morpholino group might be involved in reactions with electrophiles, while the phenyl group might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) explored the synthesis of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, including N-8-arylpiperazinylpropyl derivatives. These compounds demonstrated potent ligand activity for the 5-HT(1A) receptor in vitro. One derivative showed anxiolytic-like activity in mice, albeit weaker than Diazepam, and antidepressant-like effects comparable to Imipramine (Zagórska et al., 2009).

Receptor Affinity and Phosphodiesterases Activity

Another study by Zagórska et al. (2016) synthesized octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. These compounds were evaluated for their receptor affinity and inhibitory potencies for phosphodiesterases, revealing the structural features responsible for receptor and enzyme activity (Zagórska et al., 2016).

Structure-Activity Relationships and Molecular Studies

A 2015 study by Zagórska et al. synthesized and evaluated a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity towards serotoninergic and dopaminergic receptors. The study identified potent ligands for various receptors and suggested the importance of a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity (Zagórska et al., 2015).

Lck Kinase Inhibition

Research by Snow et al. (2002) identified an imidazo[4,5-h]isoquinolin-7,9-dione as an inhibitor of lck kinase, an enzyme important in T-cell activation. The study highlighted the importance of specific structural features for enhancing potency against lck kinase (Snow et al., 2002).

properties

IUPAC Name

6-(2,5-dimethylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-15-6-7-16(2)19(14-15)29-17(3)18(4)30-20-21(25-23(29)30)26(5)24(32)28(22(20)31)9-8-27-10-12-33-13-11-27/h6-7,14H,8-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMRMBGKXZWZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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